Nitric acid trimethylsilyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
hydroxy-oxo-trimethylsilyloxyazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3Si/c1-8(2,3)7-4(5)6/h1-3H3,(H,5,6)/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZLAZHKOPRSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[N+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3Si+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Trimethylsilyl Nitrate
Electrophilic Nitration Mechanisms Mediated by Trimethylsilyl (B98337) Nitrate (B79036)
Trimethylsilyl nitrate (TMSN) has emerged as a versatile and efficient reagent for the electrophilic nitration of a variety of organic substrates. Its reactivity often involves the in situ generation of a nitronium ion equivalent, which then participates in the electrophilic substitution reaction. The specific mechanisms can be influenced by the substrate, reaction conditions, and the presence of catalysts or co-reagents.
Trimethylsilyl nitrate can be generated in situ from the reaction of chlorotrimethylsilane (B32843) (TMSCl) with a nitrate salt, such as silver nitrate (AgNO₃) or tetrabutylammonium (B224687) nitrate. organic-chemistry.orgnih.gov The resulting TMSN can then act as a source of an electrophilic nitrating species. While the free nitronium ion (NO₂⁺) is the key electrophile in classical nitrating mixtures like nitric acid and sulfuric acid, the reactivity of TMSN is often more nuanced. researchgate.net
The mechanism is believed to involve the formation of a TMS-O-NO₂ species. organic-chemistry.org In the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or a copper catalyst, the oxygen atom of the nitrate group can coordinate to the Lewis acid. researchgate.netacs.org This coordination enhances the electrophilicity of the nitrogen atom, making it susceptible to attack by a nucleophilic substrate. This activated complex can be considered a "nitronium ion equivalent," as it delivers the nitro group to the substrate without the formation of a free nitronium ion. This approach avoids the harsh, strongly acidic conditions typically required to generate NO₂⁺, allowing for milder reaction conditions and greater functional group tolerance. researchgate.netchimia.ch
In some cases, particularly with highly reactive substrates, TMSN may directly deliver the nitro group without the need for a catalyst. The reaction likely proceeds through a transition state where the substrate attacks the nitrogen atom of TMSN, with the trimethylsiloxy group acting as a leaving group.
The use of TMSN and its precursors offers a controllable source of a nitrating agent, enabling practical and mild nitration of a diverse range of organic molecules, including hydrocarbons and heteroaromatic compounds. researchgate.netchimia.ch
Ipso-nitration is a type of electrophilic aromatic substitution where an incoming nitro group displaces a substituent already present on the aromatic ring. Trimethylsilyl nitrate has proven to be a particularly effective reagent for promoting ipso-nitration, especially for the displacement of silyl (B83357) groups (nitrodesilylation) and boronic acid moieties.
The ipso-nitration of arylboronic acids using a mixture of a nitrate salt and chlorotrimethylsilane provides a regioselective route to nitroarenes. organic-chemistry.org This method is advantageous as it often avoids the formation of isomeric mixtures that can result from the direct nitration of the corresponding arene. The proposed mechanism involves the formation of a TMS-O-NO₂ species which then reacts with the arylboronic acid. organic-chemistry.org A key aspect of this reaction is the electronic interaction between the boronic acid group and the active nitrating species, which directs the attack to the ipso-position. arkat-usa.org This selective process is often carried out under mild conditions, for instance, using silver nitrate in dichloromethane (B109758). organic-chemistry.org
Similarly, the ipso-nitration of arylsilanes is a well-established transformation. The carbon-silicon bond is susceptible to electrophilic cleavage, and the trimethylsilyl group can be readily replaced by a nitro group. This reaction is particularly useful for introducing a nitro group at a specific position on an aromatic ring that might be difficult to achieve through direct nitration. The reaction of poly[1-(p-trimethylsilyl)phenyl-2-phenylacetylene] with a nitrating agent resulted in the substitution of the trimethylsilyl groups with nitro groups. acs.org The stability of the trimethylsilyl group can be influenced by the reaction conditions; while generally acid-labile, under specific nitrating conditions, ipso-substitution is favored over protonolysis. researchgate.net
It has been observed that in certain systems, the choice of leaving group and reaction conditions can be fine-tuned to achieve selective ipso-nitration of a trimethylsilyl group even in the presence of other functionalities like a boronic acid moiety. chimia.ch
The regioselectivity of nitration reactions using trimethylsilyl nitrate can be significantly influenced by the substrate structure and the reaction conditions, including the choice of catalyst and solvent.
In the nitration of alkylbenzenes, using trimethylsilyl nitrate supported on clay minerals like chrysotile has been shown to afford high para-selectivity. For example, the nitration of toluene (B28343) under these conditions yielded a high percentage of p-nitrotoluene. tandfonline.com The use of a Lewis acid catalyst, such as BF₃·OEt₂, in a nonpolar solvent like carbon tetrachloride has also been reported to lead to unusually high ortho:para ratios in the nitration of phenylpolyethylene glycols. researchgate.netresearchgate.net This suggests that the bulky trimethylsilyl group and the catalyst can play a crucial role in directing the incoming nitro group.
In the context of stereoselectivity, while electrophilic aromatic substitution on a prochiral center is not a common scenario, the principles of stereoselectivity can be relevant in the nitration of molecules with existing chiral centers. The steric bulk of the trimethylsilyl nitrate reagent, potentially in combination with a chiral catalyst, could in principle influence the facial selectivity of the attack on an alkene or a molecule with diastereotopic faces. However, specific studies focusing on the stereoselectivity of nitration reactions mediated by trimethylsilyl nitrate are not extensively detailed in the provided search results.
The following table summarizes the regioselectivity observed in selected nitration reactions using trimethylsilyl nitrate and related systems:
| Substrate | Nitrating System | Major Product(s) | Reference |
| Toluene | Trimethylsilyl nitrate on chrysotile | p-nitrotoluene (78%) | tandfonline.com |
| Diphenylpolyethylene glycols | Trimethylsilyl nitrate-BF₃·OEt₂ in CCl₄ | High o/p ratio | researchgate.netresearchgate.net |
| Arylboronic acids | Chlorotrimethylsilane-AgNO₃ in DCM | ipso-Nitroarenes | organic-chemistry.org |
| Aryltrimethylsilanes | N-Nitrosaccharin/Catalyst | ipso-Nitroarenes | researchgate.net |
Nitrodesilylation Reactions Utilizing Trimethylsilyl Nitrate
Nitrodesilylation refers to the cleavage of a carbon-silicon or a heteroatom-silicon bond with the concurrent introduction of a nitro group. Trimethylsilyl nitrate and related nitrating systems are effective reagents for these transformations.
The cleavage of a carbon-silicon (C-Si) bond during nitration is a key example of an ipso-substitution reaction. This is particularly prevalent in the nitration of aryl- and vinylsilanes. The mechanism is generally considered to be an electrophilic aromatic substitution (SEAr) type process.
For arylsilanes, the attack of the electrophilic nitrating agent, the nitronium ion equivalent derived from trimethylsilyl nitrate, occurs at the carbon atom bearing the silyl group. researchgate.net This leads to the formation of a Wheland intermediate, a resonance-stabilized carbocation. The presence of the silicon atom at the beta position to the positive charge can further stabilize this intermediate through the "beta-silicon effect." researchgate.net Subsequent loss of the silyl group, typically as a trimethylsilyl cation which is then trapped or neutralized, leads to the formation of the nitroaromatic product. researchgate.net
This process is often highly chemoselective. For instance, in molecules containing both a trimethylsilyl group and other functional groups like boronic esters or triflates, the ipso-nitration can occur exclusively at the silyl-substituted position. chimia.ch The reaction conditions can be tuned to favor this pathway over competing aromatic C-H nitration. researchgate.net
The following table provides examples of substrates that undergo C-Si bond cleavage upon nitration:
| Substrate Type | Nitrating System | Product Type | Reference |
| Aryltrimethylsilanes | N-Nitrosaccharin/Catalyst | Nitroarenes | researchgate.net |
| Poly[1-(p-trimethylsilyl)phenyl-2-phenylacetylene] | Nitrating agent | Nitrated polymer | acs.org |
| 1-Trimethylsilylpropyne | Nitronium triflate | Vinyl silyltriflate | nih.govmit.edu |
The cleavage of heteroatom-silicon bonds, such as nitrogen-silicon (N-Si) and oxygen-silicon (O-Si) bonds, by nitrating agents provides a powerful method for the synthesis of nitramines and nitrate esters, respectively. This approach avoids the strongly acidic conditions of traditional nitration methods, which can be detrimental to sensitive substrates.
The reaction of silyl ethers (R-O-SiMe₃) with a nitrating agent like dinitrogen pentoxide (N₂O₅) leads to the formation of nitrate esters (R-O-NO₂). lsbu.ac.uk The mechanism involves the electrophilic attack of the nitrating species on the oxygen atom of the silyl ether. This is followed by the cleavage of the O-Si bond, with the trimethylsilyl group acting as an excellent leaving group. These reactions proceed cleanly and in high yields for a range of primary and secondary silyl ethers. lsbu.ac.uk
Similarly, silylamines (R₂N-SiMe₃) can be converted to nitramines (R₂N-NO₂) via nitrodesilylation. The N-Si bond is readily cleaved by electrophilic nitrating agents. This method offers a mild alternative to the traditional synthesis of nitramines, which often requires harsh conditions. lsbu.ac.uk
The following table summarizes the outcomes of heteroatom-silicon bond cleavage with nitrating agents:
| Substrate Type | Nitrating Agent | Product Type | Reference |
| Trimethylsilyl ethers | Dinitrogen pentoxide | Nitrate esters | lsbu.ac.uk |
| Silylamines | Dinitrogen pentoxide | Nitramines | lsbu.ac.uk |
Silyl Transfer Mechanisms and Reactivity
The reactivity of trimethylsilyl nitrate is significantly influenced by silyl transfer mechanisms, where the trimethylsilyl (TMS) group is transferred to another substrate. These transfers can proceed through various pathways, including nucleophilic substitution at the silicon center, radical transfers, or concerted processes. The specific mechanism often depends on the nature of the reactants and the reaction conditions.
One prominent example of silyl transfer reactivity involves the deoxygenation of metal-coordinated nitrate. In a reaction with a trivalent chromium pincer complex, 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene acts as an effective silyl transfer reagent, removing two oxygen atoms from a nitrate ligand to form a nitrosyl complex. rsc.orgrsc.org The transfer of the silyl group to the oxygen of the coordinated nitrate is a key step in this reductive silylation process. rsc.orgrsc.org The precise mechanism for this type of transfer is a subject of ongoing investigation, with possibilities including electron transfer, silyl radical transfer, or a concerted transfer of silyl groups. rsc.orgrsc.org
Another pathway for silyl group transfer is observed in the generation of metal-imido complexes. For instance, a Cerium(IV) imido complex can be formed via a trimethylsilyl group transfer pathway. acs.org Experimental and computational studies support an equilibrium that proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the silicon center. acs.org This demonstrates that silyl transfer is a viable method for creating highly reactive metal-ligand multiple bonds. acs.org
The reaction of N-nitro-N-methanesulfonylcyanamide with trimethylsilyl nitrate also exemplifies a silyl transfer, resulting in the formation of the trimethylsilyl ester of methanesulfonic acid. researchgate.net Similarly, trimethylsilyl nitrate itself can be a product of silyl transfer, as seen in nitrodesilylation reactions using dinitrogen pentoxide on trimethylsilyl ethers, which cleanly yield nitrate esters. lsbu.ac.uk
The reactivity of silylating agents is also demonstrated in reactions mediated by trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). In the presence of a base, TMSOTf facilitates the formation of a silyl imidate from a secondary amide, which can then react with an oxocarbenium electrophile. This process involves a subsequent silyl transfer to another acetal (B89532) molecule to regenerate the oxocarbenium ion, highlighting the catalytic cycle of silyl transfer. richmond.edu
Table 1: Examples of Silyl Transfer Reactions Involving Trimethylsilyl Groups
| Reactants | Product(s) | Reaction Type/Mechanism Highlight |
| (H₂L)Cr(NO₃)₃ + 1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene | (H₂L)Cr(NO₃)₂(NO) + Pyrazine + (Me₃Si)NO₃ | Reductive silylation; deoxygenation of coordinated nitrate. rsc.orgrsc.org |
| Ce(IV) amide complex + KN(Ar)(SiMe₃) | Ce(IV) imido complex | Silyl transfer pathway, proposed SN2 mechanism. acs.org |
| N-nitro-N-methanesulfonylcyanamide + Trimethylsilyl nitrate | Trimethylsilyl ester of methanesulfonic acid | Silyl transfer to cyanamide (B42294) derivative. researchgate.net |
| Trimethylsilyl ethers + N₂O₅ | Nitrate esters + Trimethylsilyl nitrate | Nitrodesilylation, formation of TMS nitrate as a byproduct. lsbu.ac.uk |
| Secondary amide + Acetal + TMSOTf | N,O-acetal | Silyl imidate formation followed by intramolecular silyl transfer. richmond.edu |
Silicon-Stabilized Carbocation Intermediates in Silyl Ester Formation
The formation of silyl esters and related compounds often proceeds through intermediates where a positive charge on a carbon atom is stabilized by an adjacent silicon atom. This phenomenon, known as the β-silicon effect, plays a crucial role in the reactivity of organosilicon compounds. researchgate.netacs.org The silicon substituent stabilizes a positive charge in the β-position, facilitating reactions that might otherwise be energetically unfavorable. researchgate.net
This stabilization arises from hyperconjugation, an interaction between the C-Si σ-bonding electrons and the empty p-orbital of the carbocation. This interaction delocalizes the positive charge, lowering the energy of the cationic intermediate.
In the context of silyl ester formation, reactions can be designed to exploit this effect. For example, the organocatalytic asymmetric synthesis of silyl ethers from bis(methallyl)silanes involves the protonation of an olefin by an acid catalyst. nih.gov This step forms a β-silyl-stabilized cationic intermediate, which is then attacked by an alcohol nucleophile to generate the chiral silyl ether. nih.gov
Further complex rearrangements can be initiated through silicon-stabilized carbocations. For instance, activation of an alkynyl substituent in certain silicon-containing compounds with a gold(I) catalyst can induce cyclization to form a β-silicon-stabilized carbenium ion. thieme-connect.com This intermediate can then undergo either direct trapping by a nucleophile or a β-silyl fragmentation to create an intramolecularly alkene-stabilized silylium (B1239981) ion. thieme-connect.com Similarly, the reaction of vinylcyclopropanes can generate β-silicon-stabilized carbenium ions that undergo rearrangements involving rsc.orgresearchgate.net-hydride shifts to form other stabilized silylium ions. thieme-connect.com
The solvolysis of substrates like cis-1-hydroxymethyl-2-trimethylsilylcyclopropane derivatives also highlights the role of these intermediates. The reaction proceeds through a cyclopropylcarbinyl cation which rearranges to a more stable 3-trimethylsilylcyclobutyl cation. beilstein-journals.org This cyclobutyl cation is stabilized by a long-range interaction with the γ-trimethylsilyl group, demonstrating stabilization beyond the β-position. beilstein-journals.org
Table 2: Research Findings on Silicon-Stabilized Carbocations
| System/Reaction | Intermediate(s) | Key Finding |
| Asymmetric silyl ether synthesis from bis(methallyl)silanes | β-silyl-stabilized cationic intermediate | Olefin protonation leads to a stabilized carbocation, enabling nucleophilic attack by alcohol. nih.gov |
| Gold(I)-catalyzed cyclization of alkynylsilanes | β-silicon-stabilized carbenium ion, alkene-stabilized silylium ion | The initial stabilized carbocation can undergo fragmentation to form other reactive silylium species. thieme-connect.com |
| Solvolysis of cis-1-hydroxymethyl-2-trimethylsilylcyclopropane derivatives | Cyclopropylcarbinyl cation, 3-trimethylsilylcyclobutyl cation | Rearrangement leads to a γ-silyl-stabilized cation, indicating long-range stabilizing effects. beilstein-journals.org |
| Reactions of unsaturated silanes (alkenes, allenes, alkynes) | β-silyl group stabilized cationic intermediates | The β-silicon effect facilitates 1,2-silyl shifts, enabling the synthesis of functionalized allyl ethers and esters. researchgate.net |
Decomposition Pathways and Mechanistic Insights
The decomposition of trimethylsilyl nitrate, like other nitrate esters, is a critical aspect of its chemistry, influencing its stability and synthetic utility. Thermal decomposition of nitrate esters, in general, is a complex process that can be initiated by the homolytic cleavage of the O-NO₂ bond. acs.org
In the context of trimethylsilyl nitrate, its reactivity suggests several potential decomposition or reaction pathways. For instance, in the presence of dimethyl sulfoxide (B87167) (DMSO), a trimethylsilyl nitrate-DMSO reagent system is known to be effective for certain nitration reactions. studfile.net The mechanism likely involves the activation of the nitrate by DMSO.
Decomposition can also be influenced by the presence of other functional groups within the molecule. Studies on N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates show that decomposition can be initiated by fluoride-assisted cleavage of the C-Si bond, which is a common strategy for removing silyl protecting groups. udayton.edu
Furthermore, trimethylsilyl nitrate is observed as a byproduct in the nitrodesilylation of trimethylsilyl ethers with dinitrogen pentoxide. lsbu.ac.uk In these reactions, the primary products are nitrate esters, and the formation of trimethylsilyl nitrate indicates a transfer of the nitrate group from N₂O₅ to the silyl moiety, followed by its potential involvement in subsequent reactions or decomposition. lsbu.ac.uk
The interaction of trimethylsilyl nitrate with other reagents can also lead to its transformation. The reaction with N-nitro-N-methanesulfonylcyanamide results in the formation of a trimethylsilyl ester of methanesulfonic acid, indicating a transfer of the silyl group rather than a simple decomposition of the nitrate ester itself. researchgate.net In reactions involving metal complexes, such as the deoxygenation of coordinated nitrate on a chromium center, trimethylsilyl nitrate is formed as a product, suggesting it is relatively stable under those specific reductive silylation conditions. rsc.orgrsc.org
The decomposition of related organosilicon compounds can also provide mechanistic insights. For example, thermal decomposition of certain aluminum-nitrogen precursor compounds containing trimethylsilyl groups can lead to the formation of aluminum nitride, but the presence of Si-N-C bonds can complicate the formation of a pure product. agh.edu.pl This highlights the thermal stability of Si-N and Si-C bonds which would be relevant in the high-temperature decomposition of silyl nitrates.
Theoretical and Computational Investigations of Trimethylsilyl Nitrate
Electronic Structure Analysis and Bonding Characteristics
The geometric and electronic structure of trimethylsilyl (B98337) nitrate (B79036) has been elucidated through a combination of gas electron diffraction experiments and quantum chemical calculations. These studies reveal that the molecule possesses Cѕ symmetry, with the Si-O bond being coplanar with the nitrate group.
A key feature of trimethylsilyl nitrate's structure is the unusually long silicon-oxygen (Si-O) bond. Gas electron diffraction has determined this bond length to be 1.715 Å. This elongation is attributed to the strong electron-withdrawing nature of the nitrate (NO₂) group, which reduces the polarity of the Si⁺-O⁻ bond. Furthermore, theoretical studies have identified a remarkably short, non-bonded distance of 2.70 Å between the silicon atom and the cis-standing oxygen of the nitrate group. This distance is significantly shorter than the sum of the van der Waals radii, indicating a strong intramolecular donor-acceptor interaction between the oxygen and the silicon atoms.
Computational methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets like 3-21G* and B3LYP/6-31G*, have been successfully employed to calculate the molecule's geometry, corroborating the experimental findings. The analysis of the electronic structure helps in understanding the distribution of electron density and the nature of the chemical bonds within the molecule, which are crucial for predicting its chemical behavior.
Table 1: Experimental and Calculated Geometric Parameters for Trimethylsilyl Nitrate
| Parameter | Method | Value | Reference |
|---|---|---|---|
| Si-O Bond Length | Gas Electron Diffraction (rₐ) | 1.715 (4) Å | |
| N-O Bond Length | Gas Electron Diffraction (rₐ) | 1.383 (5) Å | |
| Si-O-N Bond Angle | Gas Electron Diffraction (rₐ) | 120.1 (9) ° | |
| Si···O (cis) Non-bonded Distance | Gas Electron Diffraction (rₐ) | 2.70 Å | |
| Molecular Symmetry | Gas Electron Diffraction / Quantum Calculation | Cѕ |
Quantum Chemical Calculations of Reactivity and Transition States
Quantum chemical calculations are instrumental in predicting the reactivity of trimethylsilyl nitrate and characterizing the transition states of its reactions. Density Functional Theory (DFT) is a common method used to explore reaction mechanisms and energetics. For instance, DFT calculations have been used to study the deoxygenation of nitrate coordinated to a chromium(III) pincer complex, where a silyl (B83357) transfer reagent is involved. These studies calculate the free energies of reaction pathways, showing the impressive thermodynamic potential for reductive silylation.
The investigation of ipso-nitration of organotrimethylsilanes, a reaction where trimethylsilyl nitrate can be a conceptual or literal nitrating species, has been supported by computational studies. These calculations help to confirm mechanisms, such as a classical electrophilic aromatic substitution (SEAr), by modeling the highly ordered transition states involved.
Furthermore, theoretical studies on the reactions of peroxy radicals with nitric oxide to form alkyl nitrates show that these reactions proceed through a three-center cyclic transition state. The energy gap between different transition states, which can be calculated using quantum chemistry, corresponds to the yields of the resulting products. Such calculations provide a framework for understanding the factors that control the outcome of reactions involving the nitrate functional group.
Modeling of Reaction Pathways and Energy Landscapes
Modeling reaction pathways and their associated energy landscapes provides a comprehensive view of a chemical transformation, from reactants to products, via transition states and intermediates. The energy landscape perspective is crucial for understanding reaction kinetics and mechanisms.
For reactions involving silyl compounds and nitrates, DFT calculations have been used to map out potential energy surfaces and determine the free energies of various steps. For example, in
Future Directions and Emerging Research Avenues for Trimethylsilyl Nitrate Chemistry
Development of Novel Catalytic Systems
The exploration of catalytic systems for reactions involving trimethylsilyl (B98337) nitrate (B79036) and related reagents is a burgeoning field aimed at increasing reaction efficiency, selectivity, and scope under milder conditions. Current research provides a foundation for future developments in this area.
One promising direction is the use of transition metal catalysts. For instance, chromium(III) complexes have been shown to activate coordinated nitrate for deoxygenation using silyl (B83357) transfer reagents. nih.govrsc.orgrsc.org In one study, a chromium(III) pincer complex facilitated the deoxygenation of a nitrate ligand to a nitrosyl ligand by 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene, demonstrating the potential of metal centers to mediate reactions between nitrogen oxides and silyl reagents. nih.govrsc.orgrsc.org Similarly, reagent systems like trimethylsilyl nitrate-chromium trioxide have been used for the conversion of olefins into α-nitro ketones. acs.org Future research could focus on developing more efficient and recyclable chromium catalysts or exploring other transition metals known for activating small molecules.
Copper-catalyzed systems also present a viable pathway. A practical method for the nitration of electron-rich arenes has been developed using trimethylsilyl chloride and guanidine (B92328) nitrate with a copper catalyst, proceeding under mild, open-flask conditions. researchgate.net This suggests that copper complexes could be effective catalysts for nitration reactions involving trimethylsilyl nitrate, potentially operating through a similar mechanism.
Furthermore, Lewis acids are emerging as potent catalysts for related transformations. The ipso-nitration of organotrimethylsilanes has been successfully achieved using an electrophilic N-nitrosaccharin reagent catalyzed by magnesium triflate [Mg(OTf)₂]. researchgate.net This highlights the potential for Lewis acids to activate silyl substrates or the nitrating agent itself. Lanthanum nitrate has also been identified as a low-toxicity catalyst for reactions involving trimethylsilyl cyanide (TMSCN), such as the synthesis of α-amino nitriles. stanfordmaterials.com The development of lanthanide-based catalytic systems for trimethylsilyl nitrate could offer an environmentally benign approach to nitration and silylation.
Finally, solid-supported catalysts offer advantages in terms of ease of separation and recyclability. Silica gel-supported ceric ammonium (B1175870) nitrate (CAN-SiO₂) has been found to be highly effective for the selective removal of silyl protecting groups from hydroxyl functionalities. acs.org The development of solid-supported catalysts specifically designed for trimethylsilyl nitrate-mediated reactions could lead to more sustainable and industrially scalable processes.
Table 1: Emerging Catalytic Systems Relevant to Silyl Nitrate Chemistry
| Catalyst Type | Example(s) | Potential Application with TMSN | Reference(s) |
|---|---|---|---|
| Transition Metal | Chromium(III) Pincer Complexes, Copper Salts | Activation of nitrate, Catalytic nitration of arenes | nih.govrsc.orgacs.orgresearchgate.net |
| Lewis Acid | Magnesium Triflate [Mg(OTf)₂], Lanthanum Nitrate | Catalytic ipso-nitration, General nitration/silylation | researchgate.netstanfordmaterials.com |
Exploration of New Substrate Classes for Nitration and Silylation
Expanding the scope of substrates that can be effectively nitrated or silylated with trimethylsilyl nitrate is a key objective for future research. While classical substrates are well-documented, emerging studies point toward new frontiers, particularly with more complex and functionalized molecules.
A significant area of future exploration is the nitrodesilylation of a broader range of organosilicon compounds. Research has demonstrated that N-silyl compounds, including silylamines, silylamides, and silylcarbamates, can be cleanly converted to their corresponding nitramines using reagents like dinitrogen pentoxide, a process that generates trimethylsilyl nitrate in situ. lsbu.ac.uk This opens the door to using trimethylsilyl nitrate directly or in tandem with other nitrating agents to target a wider variety of N-Si bonds in complex heterocyclic systems. The successful ipso-nitration of aryl and heteroaryl trimethylsilanes using catalytic methods further underscores the potential for selective C-NO₂ bond formation on pre-silylated aromatic cores. researchgate.net
The nitration of unsaturated systems continues to be a rich area for discovery. The conversion of olefins to α-nitro ketones using a trimethylsilyl nitrate-chromium trioxide system is a prime example. acs.org Future work could target the diastereoselective or enantioselective nitration of complex olefins, including those found in natural products and pharmaceutical intermediates. The development of methods for the nitration of nitroacetylenes and other electron-deficient alkynes is also an area of interest. dtic.mil
In the realm of silylation, research is moving beyond simple protection/deprotection. The design of silylating agents for specific and challenging transformations is paramount. For example, β-silyl alkynoates have been developed for biocompatible amide bond formation, showcasing high chemoselectivity for amines. nih.gov While not trimethylsilyl nitrate itself, this work inspires the design of multifunctional reagents where a silyl group directs or participates in a key transformation. The exploration of trimethylsilyl nitrate for the silylation of unconventional functional groups, or as part of a tandem reaction sequence where silylation enables a subsequent transformation, remains a promising avenue. This could include the silylation of acidic C-H bonds, enolizable ketones, or even strained ring systems, leading to novel synthetic pathways.
Table 2: Examples of Substrate Classes for Future Exploration
| Reaction Type | Substrate Class | Specific Examples | Desired Outcome | Reference(s) |
|---|---|---|---|---|
| Nitration | Organosilicon Compounds | Silylamides, Silylureas, Heteroaryl-TMS | Synthesis of complex nitramines and nitroaromatics | researchgate.netlsbu.ac.uk |
| Nitration | Unsaturated Systems | Chiral olefins, Functionalized alkynes | Asymmetric nitration, Synthesis of nitro-alkenes/alkynes | acs.orgdtic.mil |
| Nitration | Heterocycles | Indolines, Quinoxalin-2(1H)-ones | Regioselective nitration of bioactive scaffolds | researchgate.net |
Integration into Flow Chemistry and Automation Platforms
The integration of trimethylsilyl nitrate chemistry into continuous flow and automated synthesis platforms represents a significant leap forward, primarily addressing safety, scalability, and efficiency. europa.eu Nitration reactions are often highly exothermic, and the use of reagents like trimethylsilyl nitrate can involve energetic intermediates. Flow chemistry offers superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways that can occur in large-scale batch reactors. europa.eudurham.ac.uk
The small reactor volumes inherent to flow systems mean that only a minimal amount of hazardous material is present at any given time, drastically improving the safety profile for the synthesis of energetic materials like nitrate esters and nitramines. europa.eucore.ac.uk Researchers have already demonstrated the use of related silyl reagents, such as trimethylsilyl azide, in flow reactors for the safe in situ generation and use of hydrazoic acid. europa.eudurham.ac.uk A similar strategy could be applied to trimethylsilyl nitrate, where it is generated and consumed in a continuous stream, avoiding the isolation and storage of the potentially hazardous reagent.
Automation is a natural extension of flow chemistry. beilstein-journals.org Automated platforms can precisely control reaction parameters such as stoichiometry, residence time, and temperature, leading to higher reproducibility and facilitating rapid optimization of reaction conditions. rsc.org These systems can be configured into multi-step sequences where the output of one reactor becomes the input for the next. durham.ac.uk For example, a flow module for a trimethylsilyl nitrate-mediated nitration could be linked sequentially to modules for reduction, cyclization, or other functional group manipulations. One reported automated system already incorporates a module for the removal of a trimethylsilyl (TMS) group, demonstrating the feasibility of integrating silyl chemistry into complex, automated syntheses. rsc.org
Future research will likely focus on developing dedicated flow reactors and modules optimized for trimethylsilyl nitrate chemistry. This includes the use of packed-bed reactors containing solid-supported catalysts or scavengers to simplify purification and enable fully continuous processes. durham.ac.ukrsc.org The combination of flow chemistry with real-time analytical monitoring will allow for the creation of self-optimizing systems that can autonomously identify the best conditions for a desired transformation, accelerating the discovery of new reactions and the production of novel chemical entities. europa.eubeilstein-journals.org
Advanced Mechanistic Probes and Spectroscopic Techniques in Reactivity Studies
A deeper understanding of the reaction mechanisms governing trimethylsilyl nitrate's reactivity is crucial for optimizing existing transformations and designing new ones. The future in this area lies in the application of advanced spectroscopic and computational techniques to probe transient intermediates and transition states with high fidelity.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. acs.org DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.govresearchgate.net For instance, in the deoxygenation of coordinated nitrate by a silyl reagent, DFT could help elucidate the precise mechanism, distinguishing between possibilities like single electron transfer, silyl radical transfer, or a concerted process. nih.govrsc.org Such insights are critical for the rational design of more effective catalysts.
In terms of experimental techniques, multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone. While ¹H and ¹³C NMR are standard, ²⁹Si NMR spectroscopy is particularly powerful for studying silyl compounds, providing direct information about the electronic environment of the silicon atom. acs.orgresearchgate.net Advanced NMR experiments can be used to monitor reaction kinetics and identify intermediates, even at low concentrations.
To capture highly reactive, short-lived species, more specialized techniques are required. In situ analytical methods such as photoionization mass spectrometry and photoelectron photoion coincidence spectroscopy are emerging as powerful tools for identifying gas-phase reactive intermediates like radicals and carbenes in catalytic reactions. rsc.org These techniques could potentially be adapted to study the gas-phase or aerosolized reactions of trimethylsilyl nitrate, providing unambiguous identification of transient species. For condensed-phase studies, techniques like X-ray Photoelectron Spectroscopy (XPS) can provide valuable information on the oxidation states of metal catalysts and the atomic composition of reaction products, as demonstrated in the analysis of a chromium nitrosyl complex formed from nitrate reduction. rsc.org The combination of these advanced experimental probes with high-level computational modeling will provide a comprehensive picture of the mechanistic landscape of trimethylsilyl nitrate chemistry.
Table 3: Advanced Techniques for Mechanistic Studies
| Technique | Information Gained | Application to TMSN Chemistry | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction pathways, Transition state energies, Intermediate structures | Elucidating reaction mechanisms, Rational catalyst design | nih.govresearchgate.netacs.org |
| ²⁹Si NMR Spectroscopy | Electronic environment of silicon, Structural information | Monitoring silylation/desilylation, Characterizing silyl intermediates | acs.orgresearchgate.net |
| Photoionization Mass Spectrometry | Isomer-selective detection of reactive intermediates | Identifying transient species in nitration reactions | rsc.org |
Design of Related Silyl Nitrate Reagents with Tunable Reactivity
The development of new silyl nitrate reagents with tailored reactivity is a forward-looking strategy to overcome the limitations of trimethylsilyl nitrate and expand the scope of nitration and silylation chemistry. By systematically modifying the substituents on the silicon atom, it is possible to fine-tune the steric and electronic properties of the reagent, thereby controlling its reactivity and selectivity.
One approach is to alter the steric bulk of the silyl group. The tris(trimethylsilyl)silyl ("supersilyl") group is an example of a very bulky substituent that can impart unique reactivity. sigmaaldrich.comresearchgate.net A "supersilyl nitrate" reagent would be expected to show significantly different selectivity compared to TMSN, potentially favoring attack at less hindered positions or enabling novel steric-controlled transformations. Conversely, less bulky silyl groups could enhance reactivity. Studies have already shown that steric hindrance in substrates, such as in neopentyl-type silyl ethers, can dramatically reduce reactivity in nitrodesilylation reactions. lsbu.ac.uk This principle can be applied to the reagent itself.
The electronic properties of the silyl group can also be modulated. Introducing electron-withdrawing or electron-donating groups on the silicon atom would alter the lability of the Si-O bond and the electrophilicity of the nitrate moiety. For example, replacing methyl groups with phenyl or other aryl groups could influence the reagent's stability and reactivity through inductive and resonance effects. This concept is central to the design of other functional silicon reagents, such as sodium silylsilanolates, which have been developed as novel nucleophilic silylating agents with a tunable core structure. dicp.ac.cn
Inspired by other areas of nitration chemistry, novel reagents could be designed where the silyl nitrate is part of a larger molecular framework. For example, creating bifunctional reagents that contain both a silyl nitrate group and another reactive moiety could enable powerful tandem reactions. The development of reagents like N-nitro-N´-(trimethylsilyl)carbodiimide, formed from the nitration of N,N′-bis(trimethylsilyl)carbodiimide, showcases the synthesis of novel silyl-containing nitrating agents with unique reactivity profiles. researchgate.net Future research in this domain will focus on the rational design and synthesis of a library of silyl nitrate reagents, allowing chemists to select the optimal reagent for a specific synthetic challenge, much like choosing from a toolbox of phosphine (B1218219) ligands for cross-coupling reactions.
Q & A
Q. What spectroscopic methods are used to confirm the molecular structure of nitric acid trimethylsilyl ester?
To determine its structure, researchers employ:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to identify silyl ester peaks (e.g., H: δ 0.1–0.3 ppm for trimethylsilyl groups).
- Mass Spectrometry (MS) : Characterize fragmentation patterns, such as the loss of NO or (CH)Si groups.
- Reference Databases : Cross-validate spectral data with NIST Chemistry WebBook entries for analogous silyl esters (e.g., L-Threonic acid tris(trimethylsilyl) ether trimethylsilyl ester) .
Q. What are standard laboratory protocols for synthesizing this compound?
Key steps include:
- Anhydrous Conditions : Use Schlenk lines or gloveboxes to prevent hydrolysis of silyl groups.
- Reagent Ratios : React nitric acid derivatives (e.g., silver nitrate) with trimethylsilyl chloride (TMSCl) in a 1:1 molar ratio under inert gas.
- Purification : Distillation or column chromatography to isolate the product.
- Validation : Confirm purity via gas chromatography (GC) or thin-layer chromatography (TLC) .
Q. How is this compound derivatized for GC-MS analysis?
Derivatization involves:
- Silylation : React with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility.
- Internal Standards : Use deuterated analogs (e.g., d-trimethylsilyl esters) to quantify recovery rates.
- Peak Assignment : Compare retention times and fragmentation patterns with NIST reference spectra .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected MS fragments) be resolved for silyl esters?
Methodological approaches:
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-methyl-3-trimethylsilyloxybutyrate trimethylsilyl ester) to identify artifacts or rearrangement products .
- Isotopic Labeling : Use N-labeled nitric acid to trace fragmentation pathways.
- Computational Modeling : Simulate fragmentation patterns using software like Gaussian to validate experimental MS data .
Q. What strategies optimize reaction yields in silyl ester synthesis under moisture-sensitive conditions?
Advanced techniques include:
Q. How do researchers validate the reproducibility of GC-MS data for this compound derivatives?
Validation steps:
- Replicate Analysis : Perform triplicate runs to assess intra- and inter-day variability.
- Statistical Reporting : Use ANOVA or t-tests to compare peak areas across batches, ensuring p-values <0.05.
- Blind Testing : Analyze spiked samples with known concentrations to calculate recovery rates (target: 95–105%) .
Q. What are the challenges in characterizing trace impurities in this compound?
Solutions include:
- High-Resolution MS (HRMS) : Differentiate isobaric impurities (e.g., silyl ethers vs. esters) with mass accuracy <5 ppm.
- 2D Chromatography : Use GC×GC-MS to resolve co-eluting peaks in complex mixtures.
- Spectral Libraries : Expand reference databases with impurity profiles from controlled degradation studies (e.g., thermal stress at 50°C for 48 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
